molecular formula C17H20N2O3S B5806313 N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5806313
M. Wt: 332.4 g/mol
InChI Key: UUUFQPQREOPVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMSO-PEG-glycinamide, is a chemical compound that has been widely used in scientific research. It is a derivative of glycine and has been found to have several important biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide is not fully understood, but it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide has been found to have several important biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity. In addition, it has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide in scientific research. One area of interest is the development of new drugs for the treatment of inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another area of interest is the development of new cancer therapeutics, as N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide has been found to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide, which could lead to the development of new drugs that target specific enzymes and receptors in the body.

Synthesis Methods

N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide can be synthesized by reacting N-(2,5-dimethylphenyl)-N'-(4-methylphenylsulfonyl)urea with glycine in the presence of triethylamine and N,N-dimethylformamide. The reaction takes place at room temperature and the product is obtained after purification by column chromatography. The yield of the product is typically around 70%.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamidecinamide has been used in a variety of scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. It has also been used in the development of new cancer therapeutics, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-5-8-15(9-6-12)23(21,22)19(11-17(18)20)16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFQPQREOPVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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